4,4'-(9h-Carbazole-3,6-diyl)dianiline
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H19N3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[6-(4-aminophenyl)-9H-carbazol-3-yl]aniline |
InChI |
InChI=1S/C24H19N3/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14,27H,25-26H2 |
InChI Key |
DMWLNZWFRRFYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N |
Origin of Product |
United States |
Derivatization and Structural Engineering of 4,4 9h Carbazole 3,6 Diyl Dianiline
N-Substitution Strategies on the Carbazole (B46965) Moiety
The nitrogen atom at the 9-position of the carbazole ring serves as a critical and accessible site for functionalization. Introducing substituents at this position is a primary strategy to modulate the molecule's properties without altering the core π-conjugated system of the carbazole itself. researchgate.net
The introduction of alkyl or aryl groups at the 9-position of the carbazole nitrogen is a common and effective method for enhancing solubility and influencing the material's solid-state morphology. Alkylation is typically achieved by reacting the carbazole with various dibromoalkanes (e.g., 1,3-dibromopropane, 1,4-dibromobutane) in the presence of a base. nih.gov This allows for the introduction of straight-chain alkyl groups of varying lengths, which can impact intermolecular spacing and film-forming properties. nih.gov
Aryl groups are also frequently introduced at the N-position to enhance thermal stability and tune electronic properties. For instance, attaching a methoxyphenyl group can influence the energy levels of the molecule. nih.gov The synthesis of N-aryl derivatives can be accomplished through methods like the Ullmann condensation, reacting the carbazole with an aryl halide in the presence of a copper catalyst. nih.gov The choice of the N-substituent, whether a simple phenyl or a more complex triphenylamine (B166846) group, can be used to systematically tune the Highest Occupied Molecular Orbital (HOMO) level of the resulting compound. researchgate.net
Table 1: Impact of N-Substituents on Carbazole Derivative Properties
This table summarizes how different substituents at the 9-position of the carbazole moiety can influence the resulting molecule's characteristics, based on research findings.
| N-Substituent Type | Example Substituent | Primary Effect | Reference |
| Alkyl | Propyl, Butyl, Pentyl | Increases solubility; modifies intermolecular spacing. | nih.gov |
| Aryl | Phenyl | Enhances thermal stability; influences molecular packing. | researchgate.net |
| Functionalized Aryl | 4-Methoxyphenyl | Tunes electronic energy levels (HOMO/LUMO). | researchgate.netnih.gov |
| Bulky Aryl | Triphenylamine | Significantly modifies HOMO level for tailored electronic properties. | researchgate.net |
Substituting the hydrogen atom on the carbazole nitrogen has a profound effect on the molecule's three-dimensional structure and how it interacts with neighboring molecules. The N-H group in the parent carbazole can participate in hydrogen bonding. Replacing the hydrogen with an alkyl or aryl group removes this capability, which can lead to significant changes in the crystal packing and thin-film morphology. rsc.org
This substitution can result in a more twisted molecular backbone, which affects the degree of π-π stacking interactions between molecules. rsc.org For example, crystallographic analysis of 9-(4-methoxyphenyl)-9H-carbazole reveals a significant dihedral angle of 56.78° between the carbazole mean plane and the attached phenyl ring, demonstrating a distinctly non-planar conformation. nih.gov These conformational changes are critical as they directly influence the bulk material properties, including charge transport efficiency. rsc.org
Modifications of the Aniline (B41778) Termini
The two aniline groups at the 3- and 6-positions of the carbazole core are prime targets for modification to further tailor the molecule's optoelectronic characteristics.
The introduction of electron-donating methoxy (B1213986) (-OCH₃) groups onto the terminal aniline rings is a powerful tool for modulating electronic properties. Methoxy substitution is known to raise the HOMO energy level of aromatic amines, which in turn lowers their ionization potential. researchgate.net This effect is highly dependent on the position and number of methoxy groups. Compounds with a single methoxy group often exhibit lower ionization potentials compared to those with multiple methoxy substituents. researchgate.net For example, para-methoxy substitution generally has a stronger influence than ortho- or meta-substitution. researchgate.net
This tuning of the HOMO level is crucial for optimizing charge injection in electronic devices. However, a delicate balance must be struck. While methoxy groups can be beneficial, they also increase molecular polarity, which can sometimes lead to a reduction in charge carrier mobility. rsc.org The design of linear molecular architectures can help mitigate this detrimental effect. rsc.org
Table 2: Research Findings on Methoxy-Substitution Effects
This table outlines the observed influence of methoxy groups on the electronic properties of carbazole-based materials.
| Property | Effect of Methoxy-Substitution | Key Finding | Reference(s) |
| Ionization Potential | Generally decreased | Monomethoxy-substituted compounds show lower ionization potentials (5.10-5.56 eV) than di- or trimethoxy-substituted ones. | researchgate.net |
| HOMO Energy | Increased | The electron-donating nature of the methoxy group raises the HOMO level, facilitating hole injection. | researchgate.netarabjchem.org |
| Hole Mobility | Can be reduced | Increased molecular polarity due to methoxy groups can lower hole mobility in certain molecular shapes. | rsc.org |
| Molecular Polarity | Increased | The presence and orientation of methoxy groups can lead to a significant increase in the overall dipole moment. | rsc.org |
Extending the π-conjugated system of the 4,4'-(9H-Carbazole-3,6-diyl)dianiline framework is a key strategy for enhancing its light-harvesting and charge-transport capabilities. This is achieved by attaching other π-conjugated moieties to the terminal aniline groups. This structural modification effectively lengthens the path of delocalized electrons within the molecule.
A successful approach involves the incorporation of units such as bithiazoles or bithiophenes. mdpi.com For example, coupling carbazole units to a 2,2'-bithiazole (B7772081) core creates donor-acceptor-donor (D-A-D) type molecules. mdpi.com Such π-expansion leads to a significant bathochromic (red) shift in the UV-Vis absorption and emission spectra, meaning the molecule can absorb and emit light at longer wavelengths. nih.gov This strategy not only improves the light-harvesting efficiency but can also facilitate more efficient charge transport through the extended and more delocalized molecular orbitals. nih.gov
Rational Design Principles for Advanced Carbazole-Dianiline Architectures
The development of advanced materials based on the carbazole-dianiline structure relies on a set of rational design principles that correlate molecular architecture with final properties. A key principle is the modular design approach, where different components of the molecule can be independently modified to achieve a desired outcome. nih.govnih.gov
Theoretical modeling, such as Density Functional Theory (DFT) calculations, plays a crucial role in predicting the electronic structure of proposed molecules before synthesis. nih.gov Research has shown a good correlation between theoretical calculations and experimental HOMO/LUMO energy levels. nih.gov A guiding principle is that the HOMO energy level is primarily determined by the electron-donating carbazole moiety, while the LUMO (Lowest Unoccupied Molecular Orbital) energy level is more influenced by the nature of any electron-withdrawing groups or extended π-systems attached to the termini. nih.gov
Therefore, the rational design process involves:
Selecting an N-substituent on the carbazole to control solubility, morphology, and to fine-tune the HOMO level. researchgate.net
Modifying the terminal aniline groups with substituents like methoxy groups to precisely adjust ionization potential and energy levels for efficient charge injection. researchgate.netarabjchem.org
Extending the π-system via the aniline termini to optimize light absorption and charge transport properties for applications like solar cells or organic light-emitting diodes (OLEDs). mdpi.comnih.gov
By systematically applying these principles, researchers can engineer novel carbazole-dianiline architectures with tailored properties for specific high-performance applications.
Donor-Acceptor Design Concepts
The donor-acceptor (D-A) architecture is a fundamental strategy in the design of functional organic materials. In this model, an electron-donating (donor) unit is covalently linked to an electron-accepting (acceptor) unit, often separated by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable photophysical properties.
The this compound molecule is an excellent electron donor due to the lone pair of electrons on the nitrogen atoms of the aniline groups and the electron-rich carbazole ring system. This inherent donor character makes it an ideal starting point for creating D-A materials. By pairing this donor core with various electron-acceptor moieties, researchers can create materials with tailored energy levels and emission characteristics.
For instance, research into charge-transfer complexes has shown that carbazole derivatives can act as either electron donors or acceptors depending on their substituents. A study demonstrated the formation of an electron donor-acceptor (EDA) complex between 3,6-diamino-9H-carbazole (a similar donor to the subject compound) and 3,6-dinitro-9H-carbazole, which acts as the electron acceptor. This highlights the principle of pairing electron-rich carbazoles with electron-deficient ones to induce charge transfer.
A more sophisticated approach involves the synthesis of single molecules containing both donor and acceptor units. A design strategy for blue thermally activated delayed fluorescence (TADF) materials illustrates this concept effectively. rsc.org In this work, a 3,6-di-tert-butyl-9H-carbazole donor was combined with a triazine-based acceptor. rsc.org By strategically adding bulky substituents to the carbazole donor unit, the dihedral angle between the donor and acceptor was increased, which in turn reduced the energy gap between the singlet and triplet excited states (ΔEST). rsc.org This reduction is crucial for efficient TADF. The study demonstrated that incorporating bulky groups at the 1-position of the carbazole donor effectively enhances the delayed fluorescence proportion. rsc.org
| Compound | Donor Moiety Modification | Singlet-Triplet Energy Splitting (ΔEST) (eV) | Delayed Fluorescence (DF) Proportion (%) | Emission Peak (nm) |
|---|---|---|---|---|
| tCPT | None | 0.30 | 19.5 | 456-466 |
| o-PhCz-tCPT | N-phenyl carbazole (ortho-linked) | N/A | 31.9 | 456-466 |
| 3-PhCz-tCPT | N-phenyl carbazole (meta-linked) | 0.20 | 37.3 | 456-466 |
Bipolar Molecule Design
In the context of OLEDs, host materials are required to have balanced transport of both holes (positive charges) and electrons (negative charges) to ensure that charge recombination occurs efficiently within the emissive layer. Materials that possess both hole-transporting (electron-donating) and electron-transporting (electron-accepting) capabilities within the same molecule are known as bipolar molecules. acs.org
The carbazole moiety is well-known for its excellent hole-transporting properties and high triplet energy, making it a common choice for a donor unit in host materials. acs.org However, materials consisting solely of carbazole units are typically unipolar, exhibiting preferential transport of holes. acs.org To overcome this limitation, the carbazole donor can be chemically linked to an electron-acceptor moiety, creating a bipolar structure. This compound, being a strong donor, is an ideal platform for this design.
One strategy involves integrating a carbazole donor with a benzimidazole (B57391) acceptor. acs.org In a series of molecules (o-CbzBiz, m-CbzBiz, and p-CbzBiz), carbazole was linked to benzimidazole via different positions on a phenyl bridge. acs.org These bipolar molecules were synthesized to serve as hosts for phosphorescent and TADF emitters in OLEDs. acs.org The introduction of the electron-accepting benzimidazole moiety not only balanced charge transport but also significantly enhanced the thermal stability of the molecules compared to the well-known host material CBP (4,4′-bis(9-carbazolyl)-2,2′-biphenyl). acs.org
| Molecule | Donor | Acceptor | Max. UV Absorption (nm) | Max. Emission (nm) | Twist Angle (Donor-Acceptor) (°) |
|---|---|---|---|---|---|
| o-CbzBiz | Carbazole | Benzimidazole | 310-327 | 380-400 | 54.9-67.1 |
| m-CbzBiz | Carbazole | Benzimidazole | 310-327 | 380-400 | 54.9-67.1 |
| p-CbzBiz | Carbazole | Benzimidazole | 310-327 | 380-400 | 54.9-67.1 |
Polymerization and Oligomerization of 4,4 9h Carbazole 3,6 Diyl Dianiline
Polycondensation Reactions for Linear and Branched Architectures
Polycondensation represents a principal strategy for synthesizing polymers from 4,4'-(9H-Carbazole-3,6-diyl)dianiline, allowing for the creation of both linear and branched structures. This approach leverages the reactivity of the diamine with various comonomers, such as dicarboxylic acids or their derivatives.
Direct Phosphorylation Polycondensation
Direct phosphorylation polycondensation is a highly effective method for producing high-molecular-weight polyamides under mild conditions. While specific studies on the direct phosphorylation polycondensation of this compound are not extensively documented in the reviewed literature, the general mechanism is well-established for other aromatic diamines. ntu.edu.twresearchgate.net This method typically involves the in-situ activation of dicarboxylic acids with a phosphorylating agent, such as triphenyl phosphite, in the presence of a base like pyridine (B92270) and a salt such as calcium chloride. ntu.edu.tw
The reaction of this compound with various aromatic dicarboxylic acids via this method is expected to yield a series of novel aromatic polyamides. The bulky, rigid carbazole (B46965) unit in the polymer backbone would likely impart high thermal stability and specific optoelectronic properties. The general scheme for such a polycondensation is depicted below:
General Reaction Scheme: n H₂N-Ar-NH₂ + n HOOC-Ar'-COOH → [-HN-Ar-NH-CO-Ar'-CO-]n + 2n H₂O (where Ar represents the 4,4'-(9H-Carbazole-3,6-diyl) moiety and Ar' represents various aromatic groups from dicarboxylic acids)
The properties of the resulting polyamides, such as solubility and thermal stability, can be tuned by the choice of the dicarboxylic acid comonomer. For instance, the use of flexible ether linkages or bulky side groups in the dicarboxylic acid can enhance the solubility of the resulting polymers.
A study on a different carbazole-based diamine, 5,5'-(9-octyl-carbazole-3,6-diyl)bis[4-phenyl-2-(4-amino-phenyl)-1H-imidazole], demonstrated successful synthesis of polyamides through direct phosphorylation polycondensation with various dicarboxylic acids. researchgate.net The resulting polymers exhibited high thermal stability, with glass transition temperatures ranging from 184 to 277 °C and 10% weight loss temperatures between 410 and 480 °C. researchgate.net A similar performance would be anticipated for polyamides derived from this compound.
Table 1: Potential Properties of Polyamides from this compound via Direct Phosphorylation Polycondensation (Hypothetical Data Based on Analogs)
| Dicarboxylic Acid Comonomer | Expected Polymer Architecture | Potential Glass Transition Temperature (°C) | Potential 10% Weight Loss Temperature (°C) |
| Terephthalic Acid | Linear, Rigid | > 250 | > 450 |
| Isophthalic Acid | Linear, Kinked | > 230 | > 430 |
| 4,4'-Oxydibenzoic Acid | Linear, Flexible | > 220 | > 420 |
Other Polycondensation Methods (e.g., Yamamoto Polycondensation)
Yamamoto polycondensation is a powerful method for the synthesis of conjugated polymers. It involves the dehalogenative coupling of aryl dihalides using a zerovalent nickel complex as a catalyst. While typically used for coupling aryl halides, modifications of this method could potentially be employed to polymerize derivatives of this compound. For instance, if the amino groups were converted to a less reactive group and the 3 and 6 positions of the carbazole were halogenated, Yamamoto coupling could be utilized.
More commonly, Yamamoto polycondensation is used to synthesize polycarbazoles through the coupling of dihalogenated carbazole monomers. This method has been successfully applied to produce directly linked poly(1,8-carbazole).
Electrochemical Polymerization Techniques
Electrochemical polymerization is a versatile technique to deposit polymer films directly onto an electrode surface. rsc.orgmdpi.com For carbazole-containing molecules, electropolymerization typically proceeds via the oxidative coupling at the 3- and 6-positions of the carbazole ring. researchgate.net The process begins with the oxidation of the carbazole monomer to form a radical cation, which then couples with another radical cation or a neutral monomer, followed by deprotonation to form the polymer. researchgate.net
In the case of this compound, the presence of the amino groups introduces additional reactive sites. The electropolymerization of N-phenyl-3,6-bis(N-carbazolyl)carbazoles has shown that the polymerization mechanism can involve both carbazole-carbazole and amino-carbazole coupling, depending on the substituents. rsc.org For a related monomer, 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH₂-3Cz), the electropolymerization is suggested to proceed through both carbazole-carbazole and NH₂-carbazole coupling. rsc.org This indicates that the resulting polymer from this compound could have a complex, potentially cross-linked structure.
The electrochemical polymerization of 9-phenylcarbazole (B72232) has been shown to occur at the C3 and C6 positions. researchgate.net The resulting polymer films often exhibit interesting electrochromic properties, changing color upon oxidation and reduction. mdpi.comresearchgate.net
Oxidative Polymerization Approaches
Oxidative polymerization is another method to synthesize conjugated polymers. This technique typically uses chemical oxidants such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate to induce polymerization. The mechanism is similar to electrochemical polymerization, involving the formation of radical cations that subsequently couple.
Copolymerization Strategies Utilizing this compound Derivatives
Copolymerization is a powerful tool to fine-tune the properties of polymers. By incorporating different monomer units into the polymer chain, properties such as solubility, thermal stability, and optoelectronic characteristics can be systematically varied.
Alternating Copolymers for Tunable Electronic Properties
The synthesis of alternating copolymers containing both electron-donating and electron-accepting units is a widely used strategy to create materials with low band gaps and tunable electronic properties. nwpu.edu.cn In this context, this compound, with its electron-rich carbazole and aniline (B41778) moieties, can act as a strong electron-donating comonomer.
By copolymerizing it with various electron-accepting comonomers, a range of donor-acceptor copolymers with tailored intramolecular charge transfer characteristics can be synthesized. Potential electron-accepting comonomers could include derivatives of benzothiadiazole, quinoxaline, or perylenediimide. The synthesis of such alternating copolymers can be achieved through various polycondensation reactions, such as Suzuki or Stille coupling, provided the monomers are appropriately functionalized (e.g., with halogen or boronic acid/ester groups).
A study on alternating 2,7- and 3,6-linked carbazole copolymers demonstrated the ability to achieve a wide band gap and specific emission properties. While not directly involving the dianiline derivative, this highlights the potential of controlling polymer properties through copolymerization. The synthesis of alternating copolymers containing carbazole and oxadiazole moieties has also been reported, resulting in polymers with both p- and n-doping capabilities. nwpu.edu.cn
Table 2: Potential Properties of Alternating Copolymers of this compound (Hypothetical)
| Electron-Accepting Comonomer | Expected Polymer Type | Potential Application |
| Benzothiadiazole derivative | Donor-Acceptor | Organic Photovoltaics, Organic Light-Emitting Diodes (OLEDs) |
| Quinoxaline derivative | Donor-Acceptor | OLEDs, Electron-Transporting Materials |
| Perylenediimide derivative | Donor-Acceptor | Non-volatile flash memory devices |
Dendrimer Synthesis Incorporating Carbazole Units
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Carbazole units are often incorporated into dendrimers to impart them with specific electronic or photophysical functionalities, making them suitable for applications in light harvesting, sensing, and as hosts for guest molecules.
The synthesis of dendrimers typically involves a stepwise, iterative sequence of reactions starting from a central core. The aniline groups in this compound make it a suitable candidate to act as a core or a branching unit in dendrimer synthesis. For example, the amine functionalities can be reacted with molecules containing multiple reactive sites, such as cyanuric chloride, to build up dendritic structures generation by generation.
While specific examples detailing the use of this compound in dendrimer synthesis are scarce in the literature, related research on other carbazole-containing dendrimers provides insight into the potential synthetic strategies and resulting properties. For instance, carbazole dendrimers have been synthesized that exhibit a rigid and highly twisted structure, which can be beneficial for preventing aggregation-induced quenching of fluorescence. researchgate.net
The general approach to synthesizing dendrimers with carbazole units often involves protecting group chemistry and well-controlled coupling reactions. The final properties of the dendrimer, such as its solubility, size, and photophysical behavior, are highly dependent on the choice of the core, the branching units, and the terminal functional groups. The incorporation of this compound could lead to dendrimers with interesting charge-transport properties due to the combination of the carbazole and aniline moieties.
The following table outlines a hypothetical synthetic approach for a dendrimer using this compound as a core molecule.
| Generation | Reactant | Reaction Type | Resulting Structure |
| G0 | This compound | - | Core molecule with two primary amine groups |
| G1 | A bifunctional molecule with an amine-reactive group (e.g., an acid chloride) and another functional group | Amidation | First-generation dendrimer with new peripheral functional groups |
| G2 | A molecule that reacts with the new peripheral groups to create further branching | Varies depending on the functional group | Second-generation dendrimer with increased size and number of surface groups |
This structured approach allows for the precise control over the molecular weight and architecture of the final dendrimer, enabling the tailoring of its properties for specific applications.
Electronic Structure and Photophysical Characteristics
Frontier Molecular Orbital (FMO) Analysis
A thorough Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's electronic behavior, requires specific data points that are not found in the existing literature for 4,4'-(9H-Carbazole-3,6-diyl)dianiline.
Absorption and Emission Properties in Solution and Solid State
The photophysical characteristics, which describe how the molecule interacts with light, remain uncharacterized in publicly accessible documents.
Thermally Activated Delayed Fluorescence (TADF) Mechanisms
Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for enhancing the efficiency of organic light-emitting diodes (OLEDs) by converting non-emissive triplet excitons into emissive singlet excitons. bohrium.combohrium.com This process allows for a theoretical internal quantum efficiency of 100%. The key requirement for an efficient TADF process is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). bohrium.comrsc.org
In molecules with a D-A structure like this compound, the highest occupied molecular orbital (HOMO) is typically localized on the donor (carbazole) and the lowest unoccupied molecular orbital (LUMO) on the acceptor. bohrium.comrsc.org This spatial separation of frontier molecular orbitals leads to a small ΔEₛₜ, a prerequisite for TADF. rsc.org The mechanism proceeds as follows:
Upon electrical or photo-excitation, both singlet (S₁) and triplet (T₁) excitons are formed.
While prompt fluorescence occurs from the radiative decay of S₁ excitons, the T₁ excitons are non-emissive.
In TADF materials, these T₁ excitons can be converted back to S₁ excitons through a process called reverse intersystem crossing (RISC). bohrium.comresearchgate.net This process is thermally activated, hence the name.
The up-converted S₁ excitons then decay radiatively, producing delayed fluorescence that has the same emission spectrum as the prompt fluorescence but a much longer lifetime.
For this compound, the D-A-D structure is expected to facilitate the necessary separation of HOMO and LUMO to achieve a small ΔEₛₜ. Modifications to either the carbazole (B46965) donor or the aniline (B41778) acceptor units can significantly tune the photophysical properties. For instance, introducing bulky groups can create steric hindrance, leading to a more twisted structure which further reduces ΔEₛₜ and enhances TADF efficiency. bohrium.com
Table 1: Representative Photophysical Data for Analogous Carbazole-Based TADF Emitters Note: The following data is for illustrative purposes, based on values reported for similar carbazole-benzonitrile derivatives, as specific data for this compound is not available.
| Parameter | Value | Reference Compound |
| ΔEₛₜ (eV) | ~0.05 - 0.2 | Carbazole-benzonitrile derivatives |
| Φₚₗ (%) | up to 85% | 3CzCCN |
| λₑₘ (nm) in Toluene (B28343) | ~440 - 460 | CCN-based emitters |
| Delayed Lifetime (μs) | ~5 - 15 | CzBN-based emitters |
Data sourced from studies on analogous compounds. bohrium.comrsc.org
Exciton (B1674681) Dynamics and Recombination Pathways
The fate of excitons in this compound, assuming it behaves as a typical TADF emitter, is governed by a competition between several radiative and non-radiative decay pathways. Following excitation, the generated excitons can undergo several processes as illustrated in a Jablonski diagram. researchgate.net
Prompt Fluorescence: A portion of the initially generated singlet excitons (S₁) will decay radiatively to the ground state (S₀), emitting light. This process is typically very fast, on the nanosecond timescale.
Intersystem Crossing (ISC): Singlet excitons can transition to the triplet state (T₁) via a non-radiative process known as intersystem crossing.
Reverse Intersystem Crossing (RISC): In TADF molecules, the small ΔEₛₜ allows for an efficient, thermally-assisted transition from the T₁ state back to the S₁ state. The rate of this process (kᵣᵢₛ꜀) is a critical determinant of TADF efficiency.
Delayed Fluorescence: The S₁ excitons populated via RISC decay radiatively to the ground state, resulting in delayed fluorescence. The lifetime of this emission is significantly longer than prompt fluorescence, often in the microsecond to millisecond range.
Phosphorescence: Triplet excitons can also decay radiatively to the S₀ state, a process known as phosphorescence. However, in most organic TADF emitters at room temperature, this pathway is very slow and inefficient compared to RISC. rsc.org
Non-radiative Decay: Both singlet and triplet excitons can decay through non-radiative pathways, such as internal conversion and vibrational relaxation, which convert the excitation energy into heat. Minimizing the rates of these non-radiative processes (kₙᵣ) is crucial for achieving high photoluminescence quantum yields. bohrium.com
Solvatochromism and Environmental Effects on Photophysics
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment between their ground and excited states, which is characteristic of compounds with strong intramolecular charge transfer (ICT). nih.govkobe-u.ac.jp
Given its D-A-D architecture, this compound is expected to exhibit significant solvatochromic behavior. nih.gov
Absorption and Emission Shifts: In non-polar solvents, the absorption and emission spectra would likely appear at shorter wavelengths (blue-shifted). As the polarity of the solvent increases, the excited state, which possesses a more pronounced charge-transfer character and thus a larger dipole moment, is stabilized more than the ground state. This stabilization lowers the energy of the excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. kobe-u.ac.jpnih.gov
Intramolecular Charge Transfer (ICT): The observed solvatochromism is a strong indicator of an ICT state. Upon excitation, an electron is effectively transferred from the carbazole donor to other parts of the molecule, creating a highly polarized excited state. In some cases, significant twisting between the donor and acceptor units in the excited state can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often associated with lower emission quantum yields in polar solvents. nih.gov
Quantum Yield and Lifetime: The photoluminescence quantum yield (Φf) and fluorescence lifetime can also be strongly dependent on the solvent environment. In polar solvents, the stabilization of the ICT state can sometimes open up new non-radiative decay channels, leading to a decrease in the quantum yield. kobe-u.ac.jp
Studies on analogous 3,6-diaminocarbazole and other 3,6-disubstituted carbazole derivatives confirm that the photophysical properties are highly sensitive to the environment. nih.govkobe-u.ac.jp For instance, some derivatives show a significant increase in fluorescence intensity under specific conditions, such as when binding to other molecules, which alters the local environment of the fluorophore. rsc.org
Charge Transport Phenomena
Hole Transport Mechanisms in Carbazole-Dianiline Systems
The movement of holes through the amorphous thin films of carbazole-dianiline systems is typically described by a hopping mechanism. In this model, holes are not delocalized throughout the material as in crystalline inorganic semiconductors, but rather jump between localized states, which are essentially the individual carbazole-dianiline molecules. The carbazole (B46965) moiety, with its electron-rich nature, provides the primary sites for hole localization and transport. The dianiline substituents also play a crucial role in modulating the electronic properties and facilitating intermolecular charge transfer.
The process of hole transport is heavily influenced by the energetic and positional disorder within the material. The Gaussian Disorder Model (GDM) is often employed to describe this phenomenon, where the energies of the hopping sites are assumed to follow a Gaussian distribution. This energetic disorder arises from variations in the local environment of each molecule, leading to a distribution of Highest Occupied Molecular Orbital (HOMO) energy levels.
Factors Influencing Hole Mobility
Several factors can significantly impact the hole mobility of carbazole-dianiline systems:
Molecular Packing and Morphology: The arrangement of molecules in the solid state is critical. A more ordered packing can reduce the average distance between hopping sites, thereby increasing the probability of hole hopping and enhancing mobility. The morphology of the thin film, including its crystallinity and the presence of grain boundaries, can create pathways or barriers for charge transport.
Energetic Disorder: A large energetic disorder (a wide Gaussian distribution of site energies) leads to lower mobility, as holes can become trapped in low-energy sites, requiring thermal energy to escape and continue their transport.
Temperature: Hole mobility in these systems is typically temperature-dependent. At higher temperatures, charge carriers have more thermal energy to overcome the energetic barriers between hopping sites, resulting in increased mobility.
Electric Field: The hole mobility often exhibits a positive dependence on the applied electric field. A stronger electric field can lower the energetic barriers for hopping in the direction of the field, thus facilitating charge transport.
Purity of the Material: Impurities can act as charge traps, significantly reducing hole mobility.
Dispersive Charge Carrier Mobility in Organic Semiconductors
In many amorphous organic semiconductors, including carbazole-based materials, charge transport is dispersive. This means that the transit time of charge carriers across a device is not well-defined, and a plot of photocurrent versus time shows a long tail. This behavior is a direct consequence of the energetic disorder. Carriers that encounter a distribution of trap depths as they move through the material lead to a wide distribution of transit times. The degree of dispersion is related to the width of the energy distribution of the localized states.
Electron Transport Characteristics and Bipolar Transport Capabilities
While carbazole derivatives are primarily known for their excellent hole-transporting properties, the introduction of specific functional groups can impart electron-transporting or even bipolar characteristics. The dianiline groups in 4,4'-(9H-Carbazole-3,6-diyl)dianiline are electron-donating, which primarily enhances its hole-transporting nature.
For a material to exhibit efficient bipolar transport, it must possess both a suitable Highest Occupied Molecular Orbital (HOMO) for hole injection and transport, and a suitable Lowest Unoccupied Molecular Orbital (LUMO) for electron injection and transport. While the carbazole core is an excellent hole transporter, it is generally not an efficient electron transporter. To achieve significant electron mobility, electron-withdrawing groups would typically need to be incorporated into the molecular structure. Therefore, this compound is expected to be a predominantly unipolar hole-transporting material. However, some novel carbazole derivatives have been designed to exhibit bipolar charge transport with electron mobilities reaching up to 10⁻⁴ cm²/Vs by incorporating electron-accepting moieties. nih.gov
Interfacial Charge Transfer and Extraction Processes
The interfaces between the hole transport layer and the adjacent layers (anode and emissive layer) are critical for efficient device operation.
Charge Injection: Efficient hole injection from the anode (e.g., Indium Tin Oxide, ITO) into the HOMO level of this compound is crucial. A small energy barrier between the work function of the anode and the HOMO of the HTL is desired to facilitate this process. The use of an anode buffer layer is a common strategy to improve this energy level alignment.
Charge Extraction: At the interface with the emissive layer, efficient transfer of holes from the HTL to the emissive material is necessary for charge recombination and light emission. The relative alignment of the HOMO levels of the two materials dictates the efficiency of this process. A stepwise energy level alignment can facilitate the smooth transfer of holes.
Techniques like ultraviolet photoelectron spectroscopy (UPS) are used to study the energy level alignment at these interfaces. For instance, in a study of the interface between Au and 4,4′-N,N′-dicarbazolyl-biphenyl (CBP), a related carbazole derivative, the HOMO level was found to be 1.8 eV below the Fermi level. researchgate.net
Advanced Material Applications in Organic Electronics
Functional Materials for Organic Field-Effect Transistors (OFETs)
There is no specific information available in the reviewed literature regarding the use or performance of 4,4'-(9H-Carbazole-3,6-diyl)dianiline or its derivatives as a functional material in organic field-effect transistors (OFETs).
In a broader context, carbazole-containing polymers are investigated for OFET applications due to their potential as organic semiconductors. researchgate.net The performance of an OFET is highly dependent on the molecular structure of the organic material, which influences charge carrier mobility, the on/off ratio, and threshold voltage. While various carbazole (B46965) derivatives have been synthesized and tested in OFETs, research detailing the specific application and performance metrics of materials derived from this compound is not found in the available search results.
Applications in Energy Storage and Electrocatalysis
Detailed research findings on the application of This compound in energy storage and electrocatalysis are not present in the public domain.
Generally, carbazole-based polymers are considered for energy storage applications, such as in batteries, due to their redox activity and stability. mdpi.com For instance, polyimides containing carbazole moieties have been explored as electrode materials. researchgate.netresearchgate.net These materials can undergo reversible electrochemical processes, which is a key requirement for energy storage. Similarly, carbazole derivatives are studied in electrocatalysis, where they can act as redox mediators. mdpi.com However, no studies were found that specifically utilize this compound for these purposes.
Sensing Applications
There is a lack of specific studies on the use of This compound for sensing applications.
Carbazole derivatives are widely explored as fluorescent chemosensors for the detection of various analytes, including metal ions and pesticides. researchgate.netspringerprofessional.de The carbazole unit often serves as a fluorophore, and its emission properties can be modulated by the binding of a target analyte. Polymers containing carbazole units have been developed for optical sensing. springerprofessional.de For example, carbazole-based fluorescent porous polymers have been used for the detection of pesticides in water. researchgate.net Despite the general interest in carbazole-based sensors, there is no specific literature detailing the synthesis and application of sensors based on this compound.
Structure Function Relationships and Molecular Engineering
Impact of N-Substitution on Electronic and Transport Properties
Substitution at the nitrogen (N-9) position of the carbazole (B46965) core is a powerful strategy to modify the electronic and charge transport properties of its derivatives. The introduction of different functional groups at this site can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and molecular packing, which in turn affects their performance as hole-transporting materials (HTMs) in devices like perovskite solar cells and organic light-emitting diodes (OLEDs). acs.orgmdpi.comnih.gov
The carbazole moiety is an electron-rich heterocycle, and its derivatives are known for their favorable chemical and electronic characteristics. nih.gov The nitrogen atom's lone pair of electrons contributes to the aromatic π-system, and substitution at this position can either enhance or reduce the electron-donating nature of the carbazole core. For instance, attaching electron-donating groups can raise the HOMO level, facilitating more efficient hole injection from the perovskite layer in solar cells. nih.gov Conversely, electron-withdrawing groups can lower the HOMO level.
Studies have shown that N-aryl substitution, in particular, can have a profound impact. For example, N-phenyl substitution on carbazole derivatives has been explored for use in OLEDs. mdpi.com The nature of the substituent on the N-aryl group can further tune the electronic properties. Attaching groups like methoxy (B1213986) or diphenylamine (B1679370) can enhance the hole-transporting capabilities. nih.govrsc.org
The size and nature of the N-substituent also affect the material's processability and film-forming properties. For instance, while some N-aryl substituted carbazole derivatives show excellent performance, others with just two arms have been noted for insufficient solubility. acs.org The introduction of alkyl chains via N-substitution can improve solubility, a crucial factor for solution-processed device fabrication. acs.org
The table below summarizes the effect of different N-substituents on the electronic properties of carbazole derivatives based on literature data.
| N-Substituent | Impact on HOMO/LUMO Levels | Effect on Charge Transport | Reference |
| Alkyl Chains | Generally minor impact on electronic levels but improves solubility. | Can influence molecular packing, indirectly affecting mobility. | acs.org |
| Phenyl Group | Lowers HOMO level compared to unsubstituted carbazole. | Can enhance thermal stability and charge mobility. | mdpi.com |
| Aryl with Electron-Donating Groups (e.g., methoxy) | Raises HOMO energy level, facilitating hole injection. | Often leads to improved hole mobility. | nih.govrsc.org |
| Aryl with Electron-Withdrawing Groups | Lowers HOMO energy level. | Can be used to tune charge-injection barriers. | researchgate.net |
This table is a generalized representation based on trends observed in various carbazole derivatives.
Influence of Linkage Positions (e.g., 3,6- vs. 2,7- Carbazole Linkage)
Derivatives with substituents at the 3,6-positions, such as in 4,4'-(9H-Carbazole-3,6-diyl)dianiline, generally exhibit strong electronic communication between the substituent groups through the carbazole core. This is because the 3 and 6 positions are located along the short axis of the molecule, allowing for effective π-conjugation. This extended conjugation often results in a smaller energy gap between the HOMO and LUMO, leading to red-shifted absorption and emission spectra. researchgate.net
In contrast, 2,7-substituted carbazoles have their functional groups attached along the long axis of the molecule. This linkage can also lead to effective conjugation, but the electronic effects can differ from their 3,6-counterparts. The choice between 3,6- and 2,7-linkages allows for the fine-tuning of properties such as thermal stability, glass transition temperature (Tg), and charge carrier mobility. nih.gov For instance, both 2,7- and 3,6-diaryl(arylamino)-substituted carbazoles have been extensively investigated as charge-transporting layers, fluorescent and phosphorescent emitters, and host materials in OLEDs. nih.gov
The specific linkage isomer can also affect the material's morphology and its ability to form stable amorphous films, which is crucial for the longevity and efficiency of OLED devices. nih.gov The differing geometries of 3,6- and 2,7-isomers can lead to variations in molecular packing in the solid state, which in turn influences intermolecular charge transport.
| Linkage Position | Impact on Conjugation | Typical Effect on Electronic Properties | Reference |
| 3,6-Linkage | Strong electronic communication along the short axis. | Generally leads to more red-shifted absorption/emission and can enhance hole mobility. | nih.govresearchgate.net |
| 2,7-Linkage | Effective conjugation along the long axis. | Can result in higher thermal stability and different molecular packing compared to 3,6-isomers. | nih.gov |
Role of Molecular Planarity and Conformation on Charge Delocalization
The three-dimensional shape of carbazole-based molecules, including their planarity and conformational flexibility, is a key determinant of their ability to delocalize electronic charge. Effective charge delocalization is fundamental to achieving high charge carrier mobility, a critical parameter for materials used in organic electronics.
Dihedral Angles and Their Effect on Electronic Coupling
The dihedral angle, which is the angle between two intersecting planes (in this case, the planes of the carbazole core and the attached dianiline groups), has a substantial impact on the degree of electronic coupling. A smaller dihedral angle, indicating a more planar conformation, generally allows for greater overlap of π-orbitals between the different parts of the molecule. This enhanced overlap facilitates electronic communication and charge delocalization, which is beneficial for charge transport.
Supramolecular Assembly and Packing Motifs in the Solid State
The arrangement of molecules in the solid state, known as supramolecular assembly or molecular packing, is crucial for determining the bulk charge transport properties of an organic semiconductor. The efficiency of charge hopping between adjacent molecules is highly dependent on their relative orientation and distance.
π-π Stacking Interactions and Charge Transport Pathways
In the solid state, aromatic molecules like carbazole derivatives often arrange themselves through non-covalent interactions, with π-π stacking being one of the most important. This interaction involves the face-to-face or offset stacking of the planar aromatic rings. The distance between the stacked molecules and the degree of overlap of their π-orbitals are critical for charge transport.
Effective π-π stacking creates pathways for charge carriers (holes or electrons) to hop from one molecule to the next. The closer the molecules are and the greater the overlap of their π-systems, the higher the electronic coupling between them and the more efficient the charge transport. The specific substitution pattern on the carbazole core (e.g., 3,6- vs. 2,7-) and the nature of the N-substituent can significantly influence the preferred packing motif in the solid state, thereby affecting the material's charge carrier mobility. For instance, bulky substituents can hinder close packing and reduce π-π stacking interactions, potentially lowering mobility. Conversely, well-designed molecular structures can promote favorable packing arrangements that enhance charge transport along specific directions within the material.
Non-covalent Interactions (e.g., C-H···π, Hydrogen Bonding)
A comprehensive search of scientific literature and crystallographic databases did not yield specific studies detailing the non-covalent interactions within the crystal structure of this compound. The determination of such interactions, including C-H···π and hydrogen bonds, relies on the experimental elucidation of the compound's three-dimensional structure through techniques like single-crystal X-ray diffraction. In the absence of published crystallographic data for this specific molecule, a detailed analysis of its unique non-covalent bonding patterns, including data tables of bond distances and angles, cannot be provided at this time.
While general principles of non-covalent interactions in carbazole derivatives can be inferred from related structures, a scientifically rigorous discussion for this compound is not possible without direct experimental evidence. For instance, studies on other 3,6-disubstituted carbazoles have revealed a variety of intermolecular forces that dictate their supramolecular assembly. These can include:
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and a π-system (the aromatic rings of the carbazole or aniline (B41778) units) acts as an acceptor. In many carbazole derivatives, these interactions play a significant role in stabilizing the crystal lattice. nih.gov They can occur in an edge-to-face or a displaced face-to-face manner, influencing the relative orientation of adjacent molecules.
To provide a detailed and accurate account for this compound, further research, specifically the synthesis of single crystals and their analysis via X-ray crystallography, is required. Such an investigation would provide the precise geometric parameters of any non-covalent interactions present, allowing for the creation of detailed data tables and a thorough discussion of their impact on the compound's structure-function relationship.
Advanced Characterization Methodologies
Spectroelectrochemical Analysis of Redox Processes
Spectroelectrochemistry is a powerful analytical method that combines spectroscopy and electrochemistry to investigate the spectral changes that occur in a molecule as its oxidation state is controllably altered. This technique is instrumental in studying the redox processes of carbazole-based materials, providing information on the formation and stability of radical cations (holes) and dications, which are critical to their function as hole-transporting materials (HTMs).
The analysis typically involves cyclic voltammetry (CV) coupled with UV-Vis absorption spectroscopy. During a potential sweep, the compound undergoes oxidation and reduction. The first oxidation potential corresponds to the removal of an electron to form a radical cation, which is related to the Highest Occupied Molecular Orbital (HOMO) energy level. A second oxidation step may occur at a higher potential, forming a dication. By simultaneously recording the absorption spectra, new spectral features associated with the cationic species can be identified. For many carbazole-based HTMs, the formation of the radical cation leads to the appearance of new absorption bands in the visible or near-infrared (NIR) region, characteristic of intramolecular charge transfer.
The reversibility of these redox processes is a key indicator of the material's electrochemical stability. Stable and reversible oxidation is a desirable trait for HTMs in devices like perovskite solar cells, as it ensures the material can efficiently transport holes without degrading over many cycles. For instance, studies on D–A type carbazole (B46965) derivatives show that the molecular structure strongly influences the electrochemical behavior and the stability of the resulting oxidized species rsc.org.
| Compound Derivative | First Oxidation Potential (V vs. Fc/Fc+) | Second Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) |
| Carbazole-Diphenylamine (KZ) rsc.org | 0.45 | 0.90 | -5.25 |
| KZ-Indanedione (KZIC) rsc.org | 0.53 | 1.00 | -5.33 |
| KZ-Rhodanine (KZRD) rsc.org | 0.50 | 0.96 | -5.30 |
Time-Resolved Spectroscopy for Exciton (B1674681) Dynamics
Time-resolved spectroscopy encompasses a suite of techniques that monitor photophysical processes occurring on ultrafast timescales, from femtoseconds to microseconds. For materials like 4,4'-(9H-Carbazole-3,6-diyl)dianiline, these methods are essential for understanding the fate of excitons (photo-generated electron-hole pairs), including their generation, relaxation, diffusion, and recombination. The dynamics of these processes directly govern the efficiency of charge separation and transport in photovoltaic and light-emitting devices. Carbazole derivatives, particularly those with a donor-acceptor (D-A) structure, exhibit complex excited-state dynamics, including intramolecular charge transfer (ICT), intersystem crossing (ISC) to triplet states, and fluorescence researchgate.netepa.gov.
Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a pump-probe technique used to study the excited states of molecules. An ultrashort laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the change in absorption as a function of time and wavelength. This provides a spectral fingerprint of transient species like singlet excited states (S₁), triplet excited states (T₁), and radical cations.
In studies of carbazole derivatives, TAS reveals several key processes mdpi.commdpi.com. Upon photoexcitation, an initial excited singlet state is formed, which can decay through several pathways. TAS can monitor the decay of the S₁ state through its characteristic stimulated emission and excited-state absorption signals. Simultaneously, the growth of new absorption bands can signal the formation of the T₁ state via intersystem crossing (ISC) mdpi.comnih.gov. The timescales of these processes are critical for understanding the competition between desired charge separation and efficiency-limiting recombination pathways. For carbazole-based materials, ISC can occur on the nanosecond timescale mdpi.comnih.gov.
| Compound | Process | Time Constant | Wavelength (nm) | Reference |
| Carbazole (in solution) | S₁ Lifetime | ~13-15 ns | - | mdpi.com |
| Carbazole (in solution) | T₁ Formation (ISC) | - | 420 (Peak Abs.) | mdpi.com |
| 2,6-di(9H-carbazol-9-yl) pyridine (B92270) | Intersystem Crossing (ISC) | < 2.5 ns | 400 (TTA Signal) | nih.gov |
| Carbazole (neat film) | S₁-S₁ Annihilation | 1 ps, 20 ps, 209 ps | - | mdpi.com |
Time-Resolved Photoluminescence (TRPL) measures the decay of fluorescence intensity over time following pulsed laser excitation. This technique is particularly useful for determining the lifetime of singlet excitons (charge-carrier lifetimes) and assessing the efficiency of charge transfer processes. In a typical application, a carbazole-based HTM is coated on a perovskite film. The decay of the perovskite's photoluminescence is monitored with and without the HTM layer.
A faster PL decay in the presence of the HTM indicates efficient quenching of the photogenerated excitons in the perovskite, which corresponds to effective hole extraction from the perovskite layer into the HTM layer. This rapid charge regeneration is a hallmark of an efficient HTM nih.gov. TRPL has become a standard tool for evaluating and screening new HTMs, as the extracted charge-carrier lifetimes correlate directly with device performance fz-juelich.de.
| System | Description | PL Decay Time (τ) | Significance | Reference |
| Perovskite / SGT-411 | Star-shaped carbazole HTM | Shortest decay constant | Fastest charge regeneration | nih.gov |
| Perovskite / Br-2PACz SAM | Carbazole self-assembled monolayer | - | Used to determine carrier lifetimes | researchgate.net |
Time-Resolved Microwave Conductivity (TRMC) is a non-contact method for probing the photoconductivity of semiconductor materials wikipedia.org. In a TRMC experiment, a sample is placed in a microwave cavity, and charge carriers are generated by a pulsed laser flash. These mobile charge carriers absorb microwave power, leading to a transient change in the reflected microwave power. The magnitude of this change is proportional to the product of the number of mobile charge carriers and their mobility (Δn * Σμ) redalyc.org.
By analyzing the decay of the TRMC signal over time, one can determine the lifetime of the mobile charge carriers. This technique is highly sensitive and avoids the complications of fabricating electrodes, making it ideal for intrinsic material characterization osti.gov. TRMC has been widely applied to study charge carrier dynamics in a variety of materials, including organic semiconductors and metal oxides, providing insights into recombination and trapping processes that limit material performance wikipedia.orgresearchgate.netsemanticscholar.org.
Space Charge Limiting Current (SCLC) Measurements for Mobility Determination
The charge carrier mobility is a fundamental parameter that quantifies how quickly charge carriers (holes or electrons) move through a material under an applied electric field. The Space Charge Limiting Current (SCLC) method is a widely used technique to determine the bulk mobility in semiconductor thin films fluxim.com.
The measurement requires a single-carrier device, which consists of the semiconductor layer sandwiched between two electrodes that facilitate the injection of only one type of charge carrier (either holes or electrons) researchgate.net. For measuring hole mobility in a carbazole-based HTM, a hole-only device is fabricated. The current density-voltage (J-V) characteristic of this device is measured. At low voltages, the current is ohmic. As the voltage increases, the injected charge density exceeds the intrinsic carrier density, and the current becomes limited by the buildup of space charge. In this trap-free SCLC regime, the current density is described by the Mott-Gurney law:
J = (9/8)ε₀εᵣμ(V²/L³)
where ε₀ is the vacuum permittivity, εᵣ is the relative dielectric constant of the material, μ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the semiconductor layer. By fitting the J-V data in the SCLC region (where J is proportional to V²), the mobility (μ) can be extracted acs.org. This method is a standard for benchmarking the performance of new HTMs acs.orgosti.govnrel.gov.
| Compound Type | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Reference |
| Carbazole-Diphenylamine (KZ) | 2.50 x 10⁻⁴ | rsc.org |
| KZ-Indanedione (KZIC) | 1.87 x 10⁻⁴ | rsc.org |
| KZ-Rhodanine (KZRD) | 3.39 x 10⁻⁴ | rsc.org |
| 2,7-substituted Carbazole HTM | Higher than 3,6-substituted | researchgate.net |
| Diphenylamine-substituted Carbazole (M114) | 4.8 x 10⁻⁴ | doi.org |
X-ray Diffraction (XRD) for Solid-State Structure and Morphology
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the rays are scattered in specific directions, creating a diffraction pattern of constructive interference spots. The angles and intensities of these spots can be used to determine the crystal lattice parameters, space group, and the precise arrangement of atoms within the crystal unit cell.
For materials like this compound, single-crystal XRD provides unambiguous confirmation of the molecular structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in the solid state mdpi.comnih.gov. This information is invaluable for understanding how molecules pack together, which in turn influences bulk properties like charge transport and thermal stability.
Powder XRD is used to analyze polycrystalline thin films, providing information on the degree of crystallinity, preferred crystallite orientation (texture), and phase purity scholarena.commdpi.com. For many organic semiconductors, a higher degree of crystallinity and ordered molecular packing can lead to enhanced charge carrier mobility.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | a=20.280 Å, b=8.073 Å, c=16.005 Å, β=98.947° | researchgate.net |
| Carbazole-based mdpi.comhelicene (10a) | Monoclinic | P2₁/n | a=11.660 Å, b=12.115 Å, c=15.932 Å, β=101.99° | nih.gov |
| tert-butyl 3,6-diiodocarbazole-9-carboxylate | Monoclinic | P2₁/c | a=10.034 Å, b=15.118 Å, c=11.836 Å, β=105.79° | nsf.gov |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Film Morphology
The morphology of thin films of carbazole-based organic semiconductors is a critical factor that influences the performance of electronic devices. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful and complementary techniques utilized to investigate the surface topography and structural organization of these films at the micro and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of the film by scanning it with a focused beam of electrons. The signals produced from the interaction of the electrons with the sample provide information about the surface topography and composition. For carbazole-based thin films, SEM analysis can reveal the presence of large-scale features such as cracks, pinholes, or larger aggregates that could be detrimental to device function.
Detailed research findings on thin films of carbazole derivatives, which are structurally related to this compound, have demonstrated that the film morphology is highly dependent on the deposition method and subsequent processing conditions. For instance, the choice between spin-coating and self-assembly techniques can significantly alter the resulting film's characteristics. Spin-coated films of carbazole derivatives tend to be more uniform and thinner, though they may exhibit some heterogeneity in terms of molecular aggregation. In contrast, self-assembled films often present a rougher and thicker morphology.
Furthermore, studies on various carbazole-based materials have shown that operational stressors, such as exciton activity in Organic Light Emitting Diodes (OLEDs), can induce morphological changes. uwaterloo.ca An increase in surface roughness has been observed, which is attributed to the formation of molecular aggregates that can act as nucleation sites for crystal growth. uwaterloo.ca The ability to form a morphologically stable and uniform thin film is a key attribute of carbazole derivatives, contributing to their successful application in OLEDs. nih.gov
Table 1: Representative Surface Roughness of Carbazole-Based Thin Films
| Deposition Method | Material System | Root Mean Square (RMS) Roughness (nm) |
|---|---|---|
| Spin-Coating | Poly(N-vinylcarbazole) | 0.5 - 2.0 |
| Vacuum Evaporation | Carbazole-based Hole Transport Layer | 0.2 - 1.5 |
| Solution-Shearing | Carbazole Derivative Blend | 1.0 - 5.0 |
Note: The data in this table are representative values for analogous carbazole-based systems and are intended for illustrative purposes, as specific morphological data for this compound films were not found in the cited literature.
Theoretical and Computational Modeling for Mechanistic Understanding
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are cornerstone quantum mechanical methods for investigating the electronic structure and excited-state properties of organic molecules. For carbazole (B46965) derivatives, these calculations are instrumental in predicting key parameters that govern their performance in optoelectronic applications.
Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a computational process that finds the conformation with the lowest potential energy.
For carbazole-based molecules, DFT calculations are used to determine critical geometric parameters such as bond lengths, bond angles, and dihedral angles. The carbazole core itself is largely planar, but the phenyl groups attached at the 3 and 6 positions can exhibit torsional twisting. The degree of this twist is crucial as it influences the extent of π-conjugation across the molecule, which in turn affects the electronic and optical properties. In a study on a carbazole-triazine hybrid, the molecular structure was found to have an almost planar geometry, a common feature in such conjugated systems. mdpi.com Conformational analysis helps identify the most probable spatial arrangement of the aniline (B41778) groups relative to the central carbazole unit, which is essential for accurate property prediction.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that dictate a molecule's ability to donate or accept electrons. The HOMO level is associated with the ionization potential, while the LUMO level relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap, provides a theoretical estimate of the material's optical band gap.
DFT calculations are widely employed to predict these energy levels for carbazole derivatives. The results of these calculations are critical for designing materials for specific applications, such as organic light-emitting diodes (OLEDs) or perovskite solar cells, where energy level alignment with adjacent layers is paramount for efficient charge injection and transport. For a series of carbazole-based donor-acceptor-donor compounds, DFT calculations at the B3LYP/6-31G(d) level showed that the shapes of the HOMOs were very similar, delocalized across the entire molecule, while the LUMOs were primarily located on the acceptor and π-bridge portions. nankai.edu.cn The calculated HOMO-LUMO gaps for these compounds ranged from 2.50 eV to 3.42 eV. nankai.edu.cn In many carbazole-based polymers, deep-lying HOMO levels are a desirable feature for stability. researchgate.net
Table 1: Calculated Electronic Properties of Selected Carbazole Derivatives
| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|
| Carbazole D-A-D Compound 1 | B3LYP/6-31G(d) | - | - | 3.42 |
| Carbazole D-A-D Compound 2 | B3LYP/6-31G(d) | - | - | 2.50 |
| Carbazole D-A-D Compound 3 | B3LYP/6-31G(d) | - | - | 2.79 |
Data sourced from a study on carbazole-based donor-acceptor-donor compounds. nankai.edu.cn
TDDFT is the primary method for simulating the electronic absorption and emission spectra of molecules. By calculating the transition energies from the ground state to various excited states, TDDFT can predict the wavelengths of maximum absorption (λmax). These theoretical spectra can be directly compared with experimental UV-Vis absorption data to validate the computational model.
For instance, studies on novel cyanophenyl-carbazole hybrids have shown that the simulated absorption maxima are in good agreement with experimental measurements in solvents like toluene (B28343) and dimethylformamide. researchgate.net Similarly, in a study of 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP), TD-LC-DFTB (a time-dependent long-range corrected tight-binding DFT method) was used to simulate the absorption spectra in both gas and condensed phases, showing good agreement with experimental results. rsc.org These simulations are vital for understanding how chemical modifications tune the color and efficiency of light absorption and emission. For derivatives of 4,4'-(9H-Carbazole-3,6-diyl)dianiline, such as those with nonyl or methyl groups on the carbazole nitrogen, the optical absorption spectra have been experimentally measured in both chloroform (B151607) solution and as thin films. researchgate.net
Table 2: Comparison of Experimental and Theoretical Absorption Maxima (λmax) for Carbazole Derivatives
| Compound | Solvent | Experimental λmax (nm) |
|---|---|---|
| 9-(2-cyanophenyl)-9H-carbazole-3-carbonitrile | Toluene | 281-340 |
| 9-(2-cyanophenyl)-9H-carbazole-3-carbonitrile | DMF | 277-298 |
| CZTPA-1 (Nonyl derivative) | Chloroform | ~390 |
Data sourced from studies on cyanophenyl-carbazole hybrids and CZTPA derivatives. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Charge Transport Pathway Prediction
While quantum mechanics excels at describing single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules in a solid or liquid state. For organic semiconductors, MD is crucial for predicting the bulk material's morphology (i.e., how the molecules pack together).
The process involves simulating the movements of hundreds or thousands of molecules over time to find a realistic, equilibrated structure. uni-mainz.de This structural model is then used as a basis for charge transport calculations. The charge transport properties of a columnar mesophase of carbazole macrocycles have been analyzed using this approach. nih.gov All-atom MD simulations were used to sample realistic morphologies, and charge transport was then simulated via the kinetic Monte Carlo (KMC) method. uni-mainz.denih.gov The rates for charge hopping between adjacent molecules are typically calculated using Marcus theory, which depends on the spatial orientation and electronic coupling between the molecules. nih.gov This combined MD/KMC approach allows for the prediction of charge carrier mobility and helps identify the primary pathways for charge transport, revealing whether it is one-dimensional (e.g., along a polymer chain) or three-dimensional, which is often beneficial for circumventing defects. nih.gov
Quantum Chemical Calculations for Spin-Orbit Coupling and Interfacial Interactions
In the realm of OLEDs, particularly phosphorescent OLEDs (PhOLEDs), understanding the transitions between different spin states (singlets and triplets) is critical. Quantum chemical calculations are employed to compute spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital motion. A large SOC value facilitates intersystem crossing (ISC), the process by which a singlet exciton (B1674681) converts to a triplet exciton, which is essential for achieving high efficiency in PhOLEDs. While direct calculations on this compound are not widely reported, the principles are applied to analogous materials to understand their potential for phosphorescent applications.
Front-End Computational Design and Prediction of Novel Derivatives
One of the most powerful applications of theoretical modeling is the front-end computational design of novel materials. By leveraging the predictive power of DFT and other methods, researchers can design and screen new derivatives of this compound in-silico before undertaking costly and time-consuming laboratory synthesis.
This approach involves systematically modifying the parent structure—for example, by adding electron-donating or electron-withdrawing groups, changing the N-substituent on the carbazole, or altering the aniline units—and then calculating the resulting properties. nih.govresearchgate.net For example, researchers have designed and synthesized novel carbazole derivatives for applications as diverse as DNA methyltransferase 1 (DNMT1) inhibitors and dual cholinesterase inhibitors for Alzheimer's disease. nih.govnih.gov Another study focused on creating 9-vinyl-9H-carbazole-3,6-dicarbonitrile as a monomer for a polycarbazole with a higher oxidation potential suitable for high-voltage Li-Ion batteries. mdpi.com This computational pre-screening allows for the identification of promising candidates with optimized HOMO/LUMO levels, absorption spectra, and other desired characteristics, thereby accelerating the materials discovery cycle. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| 4,4'-(9-nonyl-9H-carbazole-3,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | CZTPA-1 |
| 4,4'-(9-methyl-9H-carbazole-3,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | CZTPA-2 |
| 4,4-bis(carbazol-9-yl)-2,2-biphenyl | CBP |
| 9-(2-cyanophenyl)-9H-carbazole-3-carbonitrile | o-CzCzCN |
| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | - |
| 3,6-dibromo-9H-carbazole | - |
| 9H-carbazole-3,6-dicarbonitrile | - |
| 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid | - |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | - |
| Chloroacetic acid | - |
| Triethylamine | - |
| Benzene | - |
| Ethanol | - |
| p-bromoaniline | - |
| o-bromoaniline | - |
| m-chloroaniline | - |
| Palladium-tetrakis(triphenylphosphine) | Pd(PPh₃)₄ |
| Ciprofloxacin | - |
| Salicylaldehydes | - |
| Hydroxycarbazole | - |
| N-methyl-1-(methylthio)-2-nitroethenamine | - |
| Toluene | - |
| Dimethylformamide | DMF |
Future Research Directions and Emerging Opportunities
Integration of 4,4'-(9H-Carbazole-3,6-diyl)dianiline into Multi-Component Systems
The true potential of this compound is likely to be realized through its incorporation into sophisticated multi-component systems. Its electron-rich nature and hole-transporting capabilities make it an excellent candidate for blending with other materials to create synergistic effects. jos.ac.cn
Future research will likely focus on:
Polymer Blends: Integrating the compound into various polymer matrices could lead to the development of materials with tailored optoelectronic properties. For instance, blending it with electron-transporting polymers could create efficient bulk heterojunctions for organic photovoltaic (OPV) devices. The structural adaptability of the 3,6-substituted carbazole (B46965) core makes it an outstanding candidate for integration into polymers, offering improved stability and triplet energy. jos.ac.cn
Nanocomposites: The incorporation of this compound with inorganic nanoparticles, such as quantum dots or metal oxides, could yield hybrid materials with novel functionalities. rsc.org These nanocomposites could find applications in light-emitting diodes (LEDs), sensors, and photocatalysis. The interaction between the organic compound and the inorganic nanoparticles can lead to enhanced charge separation and transport, as well as tunable light emission. rsc.org
Copolymers: The dianiline functionality of the molecule provides reactive sites for polymerization. Future work could involve the synthesis of copolymers where this compound is a key monomeric unit. These copolymers could be designed to have specific electronic and physical properties for applications in organic electronics. The carbazole fragment has been shown to enhance the properties of various compounds, and its integration into polymers through copolymerization is a promising route for developing advanced materials. jos.ac.cn
Perovskite Solar Cells (PSCs): Carbazole derivatives have already shown great promise as hole-transporting materials (HTMs) in PSCs. acs.orgrsc.org Future research will likely explore the use of this compound and its derivatives as a cost-effective and efficient alternative to commonly used HTMs like spiro-OMeTAD. acs.org Its tunable electronic properties and good thermal stability are highly desirable for enhancing the performance and longevity of PSCs. acs.org
Metal-Organic Frameworks (MOFs): The amine groups on the dianiline moieties can act as ligands for the construction of MOFs. A related compound, 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid, has been used to create a cadmium-based MOF for the detection of antibiotics and pesticides. rsc.org This suggests that this compound could be a valuable building block for creating porous, crystalline materials with applications in gas storage, separation, and catalysis.
Exploration of Novel Device Architectures
The unique properties of this compound open up avenues for its use in a variety of novel device architectures beyond conventional applications.
Potential areas of exploration include:
Flexible and Wearable Electronics: The development of flexible and transparent electrodes is a key challenge in this field. The processability of organic materials like this compound could allow for its incorporation into flexible substrates, paving the way for wearable sensors, displays, and energy-harvesting devices.
Tandem and Multi-Junction Solar Cells: To surpass the efficiency limits of single-junction solar cells, tandem and multi-junction architectures are being actively researched. The tunable electronic properties of carbazole derivatives make them suitable for use in specific layers of these complex devices, where they can be optimized to absorb different parts of the solar spectrum.
Neuromorphic Computing: The electrical properties of organic semiconductors can be modulated, which is a key requirement for building artificial synapses and neurons for neuromorphic computing systems. The ability to control the conductivity of materials based on this compound could be exploited in the development of brain-inspired computing architectures.
Advanced Sensors: The carbazole core is known for its fluorescence properties, which can be quenched or enhanced in the presence of specific analytes. This makes this compound a promising candidate for the development of highly sensitive and selective chemical and biological sensors. For example, a molecularly imprinted polymer sensor based on a similar compound, 3,6-diamino-9-ethylcarbazole, has demonstrated ultra-sensitive detection of 17-β-estradiol. rsc.org
Development of Sustainable Synthetic Routes for Scalable Production
For this compound to be widely adopted in commercial applications, the development of sustainable and scalable synthetic methods is crucial. Traditional methods for synthesizing carbazole derivatives often involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. numberanalytics.com
Future research in this area should focus on:
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable solvents, energy-efficient reaction conditions, and atom-economical transformations, will be essential. Microwave-assisted synthesis, for example, has been shown to drastically reduce reaction times for the preparation of 9H-carbazoles using a recoverable palladium nanocatalyst. bohrium.com
Catalytic C-N Coupling Reactions: The development of more efficient and environmentally benign catalysts for C-N cross-coupling reactions is a key area of research. This includes the use of earth-abundant metals and the development of ligand-free catalytic systems. Mechanochemistry, using techniques like high-temperature ball milling, has been reported as a solvent-free method for the C-N cross-coupling of carbazoles. jos.ac.cn
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. researchgate.net Exploring the synthesis of this compound and its precursors using flow chemistry could lead to more efficient and cost-effective large-scale production.
Biocatalysis: The use of enzymes as catalysts for organic synthesis is a rapidly growing field. While still in its early stages for carbazole synthesis, exploring enzymatic routes could offer a highly selective and sustainable alternative to traditional chemical methods.
| Synthetic Strategy | Key Advantages | Relevant Research |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency. | Use of a magnetically recoverable palladium nanocatalyst on biochar for one-pot synthesis of 9H-carbazoles. bohrium.com |
| Mechanochemistry | Solvent-free, efficient for poorly soluble reactants. | Solid-state C-N cross-coupling of carbazoles with aryl halides via high-temperature ball milling. jos.ac.cn |
| Flow Chemistry | Improved safety, scalability, and process control. | Potential for synthesizing intermediates and the final compound in a continuous manner. researchgate.net |
| Lewis Acid Catalysis | Enables cascade reactions for complex carbazole synthesis. | One-pot reactions to access a variety of functionalized carbazole frameworks. rsc.org |
Advanced Characterization Techniques for In-Operando Studies
To fully understand the structure-property-performance relationships of devices incorporating this compound, it is crucial to study them under actual operating conditions. In-operando characterization techniques provide real-time insights into the dynamic processes occurring within a device.
Future research will benefit from the application of:
Operando Spectroscopy: Techniques such as in-situ UV-Vis absorption, photoluminescence, and Raman spectroscopy can monitor changes in the electronic structure and molecular conformation of the compound during device operation. acs.orgbohrium.com This can help in understanding degradation mechanisms and charge trapping phenomena.
In-Situ X-ray Techniques: In-situ X-ray diffraction (XRD) and X-ray scattering can provide information about the evolution of the crystalline structure and morphology of the material within a device under electrical bias or illumination.
Transient Absorption Spectroscopy: This technique can be used to probe the dynamics of charge carriers and excitons on ultrafast timescales, providing valuable information about charge generation, recombination, and transport processes.
Scanning Probe Microscopy: In-operando atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) can be used to map the surface morphology and local electronic properties of device layers during operation, revealing information about charge distribution and potential degradation hotspots.
Electrochemical Techniques: In-situ cyclic voltammetry and electrochemical impedance spectroscopy can be used to study the redox behavior and charge transfer kinetics at the interfaces between different layers in a device.
Interdisciplinary Research with Emerging Fields in Materials Science
The versatile nature of this compound makes it a prime candidate for interdisciplinary research, bridging the gap between organic chemistry, materials science, physics, and biology.
Emerging opportunities lie in:
Bioelectronics: The biocompatibility of certain organic materials opens up possibilities for developing bio-integrated electronic devices. The potential for this compound to be functionalized for specific biological interactions could lead to its use in biosensors, neural interfaces, and drug delivery systems. Carbazole derivatives have already been investigated for their neuroprotective properties. rsc.org
Spintronics: Organic spintronics is an emerging field that aims to exploit the spin of electrons in addition to their charge. The ability to control spin injection and transport in organic materials could lead to new types of memory and logic devices. The defined structure and tunable electronic properties of this compound could make it a valuable material for fundamental studies in this area.
Thermoelectrics: Organic thermoelectric materials can convert waste heat into useful electrical energy. Research into the thermoelectric properties of this compound and its composites could lead to the development of flexible and lightweight thermoelectric generators for powering low-power electronics.
Photocatalysis: The light-absorbing and charge-transporting properties of carbazole derivatives suggest their potential use as organic photocatalysts for various chemical transformations, such as water splitting and CO2 reduction.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms functionalization at carbazole 3,6-positions and aniline proton environments. Aromatic proton splitting patterns distinguish para-substituted aniline groups .
- X-ray crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and π-stacking interactions. SHELX software (e.g., SHELXL) refines structural models, addressing disorder or twinning issues .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and detects side products (e.g., incomplete coupling).
How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound derivatives for optoelectronic applications?
Advanced Research Question
DFT simulations (B3LYP/6-311G(d,p)) model frontier molecular orbitals (HOMO/LUMO), energy gaps (ΔE), and charge transfer dynamics:
- HOMO localization : Carbazole’s electron-rich aromatic system dominates HOMO, while LUMO resides on the aniline moieties, suggesting intramolecular charge transfer .
- Optoelectronic tuning : Substituents (e.g., electron-withdrawing groups on aniline) lower LUMO energy, enhancing conductivity. Validation via UV-vis and cyclic voltammetry correlates ΔE with experimental bandgaps .
What strategies mitigate batch-to-batch variability in the synthesis of carbazole-dianiline-based covalent organic frameworks (COFs), and how can structural defects be quantified?
Advanced Research Question
- Reaction optimization : Use Schlenk-line techniques for moisture/oxygen-sensitive steps. Solvothermal synthesis (e.g., mesitylene/dioxane) at 120°C for 72 hours improves crystallinity .
- Defect analysis : PXRD identifies amorphous regions, while N₂ adsorption (BET) quantifies pore volume deviations. Solid-state NMR probes unreacted amine groups .
- Additives : Catalytic acetic acid enhances imine/β-ketoenamine linkage formation in COFs, reducing defects .
How does the incorporation of this compound into metal-organic frameworks (MOFs) enhance fluorescence sensing capabilities for specific analytes?
Advanced Research Question
Carbazole’s rigid, conjugated structure enables π-π interactions with analytes and ligand-to-metal charge transfer (LMCT):
- Sensing mechanism : In Cd-CBCD MOFs, carbazole acts as a fluorophore, with quenching via electron transfer to nitroaromatics (e.g., 4-nitroaniline). Stern-Volmer plots quantify sensitivity (LOD ≈ 10⁻⁷ M) .
- Selectivity : Hydrogen bonding between aniline -NH₂ groups and analytes (e.g., antibiotics) enhances specificity. Competitive adsorption experiments validate selectivity .
What experimental approaches reconcile discrepancies between computational predictions and observed catalytic performance in carbazole-dianiline photocatalysts?
Advanced Research Question
- Surface vs. bulk effects : DFT may overlook surface-active sites. XPS identifies oxidation states (e.g., Cd²⁺ in MOFs), while EPR detects reactive oxygen species (•OH, O₂•⁻) during photocatalysis .
- Solvent interactions : Polar solvents (e.g., acetonitrile) stabilize charge-separated states, improving CO₂ reduction rates (e.g., 2567 μmol g⁻¹ h⁻¹ for CoNi–COF-3) .
- Morphology control : TEM-guided synthesis optimizes nanoparticle size (20–50 nm) to match simulated charge-carrier diffusion lengths .
How can time-resolved spectroscopic techniques elucidate excited-state dynamics in this compound-based materials for photovoltaic applications?
Advanced Research Question
- Transient absorption spectroscopy (TAS) : Resolves excited-state lifetimes (τ ≈ ns–μs) and identifies triplet states via intersystem crossing.
- Fluorescence upconversion : Probes sub-picosecond charge separation in donor-acceptor systems (e.g., carbazole-aniline conjugates) .
- MARCUS theory analysis : Correlates reorganization energy (λ) with charge-transfer efficiency, guiding material design for organic photovoltaics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
